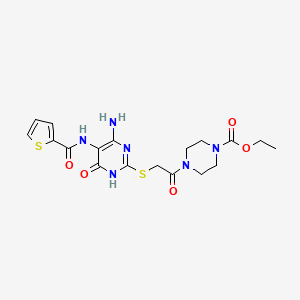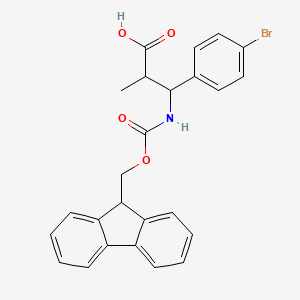
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid, also known as FMOC-L-3,4-BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery systems and as a building block for peptide synthesis.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA is not fully understood. However, it is believed to act as a hydrophobic core in peptide-based drug conjugates, which can enhance their stability and solubility. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can also facilitate the uptake of drugs by cells and improve their pharmacokinetic properties.
Biochemical and Physiological Effects
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has been shown to have minimal toxicity and is well-tolerated in vivo. It has been used in various animal studies and has been shown to improve the pharmacokinetic properties of drugs. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has also been shown to enhance the stability and solubility of peptides and proteins, which can improve their therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has several advantages for lab experiments. It is easy to synthesize and purify, and it has minimal toxicity. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can also improve the stability and solubility of peptides and proteins, which can improve their therapeutic efficacy. However, 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has some limitations. It is a hydrophobic compound, which can limit its solubility in aqueous solutions. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can also interfere with some biochemical assays, which can affect the accuracy of the results.
Zukünftige Richtungen
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has several potential future directions for scientific research. It can be further studied for its potential applications in drug delivery systems, such as the development of targeted drug delivery systems and the synthesis of novel peptide-based drug conjugates. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can also be explored for its potential use in the development of fluorescent probes for imaging applications. In addition, 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can be studied for its interactions with biological membranes and its potential effects on cell signaling pathways.
Synthesemethoden
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with fluorene to form 4-bromo-9H-fluorene. This intermediate product is then reacted with N-Boc-L-leucine to form 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has been extensively studied for its potential applications in drug delivery systems. It can be used as a building block for the synthesis of peptide-based drug conjugates, which can enhance the bioavailability and therapeutic efficacy of drugs. 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA can also be used as a linker to attach drugs to nanoparticles, which can improve their stability and targeting efficiency. In addition, 3-(4-Bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acidPA has been studied for its potential use in the development of fluorescent probes for imaging applications.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-15(24(28)29)23(16-10-12-17(26)13-11-16)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22-23H,14H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWPNCXLTGQSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

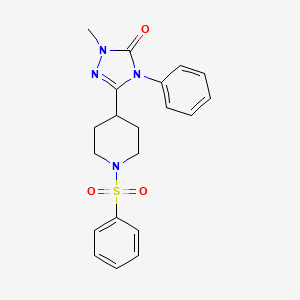
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

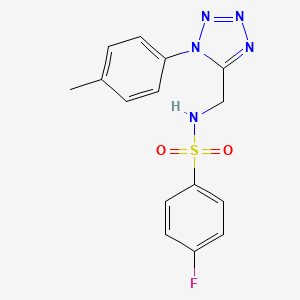
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)
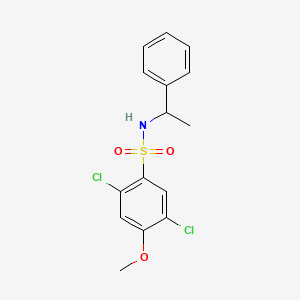
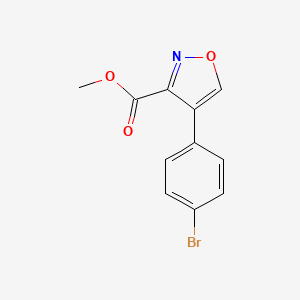
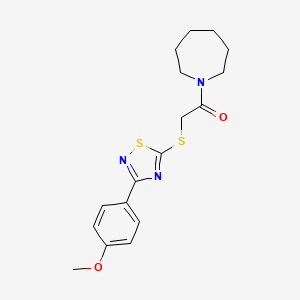
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
